2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(6-benzyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-17-11-7-8-12-18(17)25-20(29)15-31-23-26-19-13-24-27(2)21(19)22(30)28(23)14-16-9-5-4-6-10-16/h4-13H,3,14-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQOBXVMMHZPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)N(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The core structure is synthesized via cyclocondensation of 5-amino-1-methyl-3-benzyl-1H-pyrazole-4-carboxamide (I ) with diethyl malonate under acidic conditions (Scheme 1).
Reaction Conditions
- Reactants : Compound I (1 equiv), diethyl malonate (1.2 equiv)
- Solvent : Glacial acetic acid (15 mL per 2 mmol substrate)
- Temperature : Reflux (118°C)
- Time : 1 hour
- Yield : 85–90%
Mechanism : The reaction proceeds via enolate formation at C4 of the pyrazole, followed by nucleophilic attack on the electrophilic carbonyl of diethyl malonate. Cyclization and dehydration yield the pyrimidin-7-one ring.
Alternative Route Using Acetylacetone
Substituting diethyl malonate with acetylacetone under similar conditions produces 5,7-dimethyl variants. This method requires careful stoichiometry to avoid over-alkylation.
Functionalization at Position 5: Sulfanyl Group Introduction
Halogenation at C5
The 5-position is activated for nucleophilic substitution via chlorination using phosphorus oxychloride (POCl₃):
Procedure
Thiolation with Mercaptoacetamide
The chlorinated intermediate reacts with 2-ethylphenylthioacetamide (II ) in a nucleophilic aromatic substitution (SNAr):
Optimized Conditions
- Base : Potassium carbonate (2.5 equiv)
- Solvent : DMF
- Temperature : 60°C
- Time : 6 hours
- Yield : 78%
Side Reactions : Competing hydrolysis of the chloro intermediate to the hydroxyl derivative is mitigated by anhydrous conditions.
N-Methylation and Benzylation Strategies
Early-Stage N-Methylation
Methylation at position 1 is achieved using methyl iodide (MeI) on the pyrazole precursor:
Conditions
Benzylation at Position 6
Benzyl bromide is introduced via SN2 displacement on a 6-hydroxypyrazolo[4,3-d]pyrimidine intermediate under Mitsunobu conditions:
Mitsunobu Protocol
- Reagents : Benzyl alcohol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)
- Solvent : THF
- Temperature : RT
- Time : 24 hours
- Yield : 75%
Spectroscopic Characterization and Validation
Key Spectral Data for Target Compound
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) showed >98% purity, with retention time 12.7 minutes.
Comparative Analysis of Synthetic Routes
Route Efficiency
- Cyclocondensation-first approach (Section 2.1): Higher overall yield (72%) but requires harsh chlorination.
- Late-stage thiolation (Section 3.2): Better regioselectivity but lower yield due to steric hindrance.
Cost Considerations
- Mitsunobu reagents (DIAD, PPh₃) increase cost versus direct alkylation.
- POCl₃ offers economical halogenation but poses handling risks.
Industrial Scalability and Process Optimization
Critical Parameters for Scale-up
- Temperature Control : Exothermic methylation (Section 4.1) necessitates jacketed reactors.
- Solvent Recovery : DMF and THF are recycled via distillation.
- Waste Streams : POCl₃ hydrolysis generates HCl, requiring neutralization.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Scientific Research Applications
2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with specific biological targets.
Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or modulating enzyme activity. The thioether and acetamide groups may enhance binding affinity and specificity to the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Compound A : 2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Key Differences :
- Position 1 : Ethyl vs. methyl substituent (target compound).
- Position 6 : 3-Methoxybenzyl vs. benzyl (target compound).
- Acetamide Substituent : 2-Fluorophenyl vs. 2-ethylphenyl (target compound).
- The 3-methoxybenzyl group could alter electronic properties, affecting receptor binding.
Compound B : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
- Key Differences: Core Structure: Dihydropyrimidinone vs. pyrazolo-pyrimidinone (target compound). Substituents: Benzyl group at the acetamide terminus vs. 2-ethylphenyl (target compound).
- Implications: The pyrazolo-pyrimidinone core in the target compound may confer greater metabolic stability compared to dihydropyrimidinone derivatives.
Pharmacological and Physicochemical Comparisons
Mechanistic Insights from Related Compounds
- Ferroptosis Induction: Pyrazolo-pyrimidine derivatives like Compound A are hypothesized to induce ferroptosis in oral squamous cell carcinoma (OSCC) by modulating redox pathways .
Biological Activity
The compound 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 508.9 g/mol. The structure includes a pyrido[4,3-d]pyrimidine core known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClF3N4O2S |
| Molecular Weight | 508.9 g/mol |
| IUPAC Name | 2-[(6-benzyl-4-oxo-3H,5H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
| InChI Key | KKBCBLXKHNDYHK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The compound has the potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors that play critical roles in cellular signaling and function.
Further studies are needed to elucidate the exact pathways affected by this compound.
Antimicrobial Activity
Recent research has indicated that derivatives of pyrazolo[4,3-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . The compound may share similar properties due to its structural analogies.
Anticancer Potential
Compounds containing the pyrazolo[4,3-d]pyrimidine framework have been investigated for their anticancer activities. For example, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF7 and A549, with IC50 values as low as 0.01 µM . The specific compound may also exhibit similar cytotoxicity due to its structural characteristics.
Study on Antitubercular Activity
A study focused on novel derivatives similar to the compound demonstrated promising antitubercular activity against Mycobacterium tuberculosis H37Ra. Among tested compounds, several showed significant activity with low IC50 values . This suggests that the compound could be further evaluated for its potential as an antitubercular agent.
Cytotoxicity Assessment
In a cytotoxicity evaluation involving human embryonic kidney cells (HEK-293), several derivatives were found to be non-toxic at effective concentrations . This safety profile is crucial for the development of therapeutic agents.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including:
- Core pyrazolopyrimidinone formation : Cyclization of substituted pyrazole precursors under reflux in aprotic solvents (e.g., DMF or DCM) with catalytic triethylamine .
- Sulfanyl-acetamide coupling : Thiol-ether bond formation using nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd/C or CuI .
- Final purification : HPLC or column chromatography with gradients of methanol/dichloromethane to achieve >95% purity .
Q. Which analytical techniques are critical for structural validation?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., benzyl, ethylphenyl groups) and sulfanyl linkage integrity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects synthetic byproducts .
- X-ray crystallography : Resolves 3D conformation of the pyrazolo[4,3-d]pyrimidin core, critical for structure-activity relationship (SAR) studies .
Q. How is preliminary biological activity assessed for this compound?
- Enzyme inhibition assays : Measure IC values against kinases (e.g., CDKs) using fluorescence-based ADP-Glo™ assays .
- Cell viability screening : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results to reference inhibitors like roscovitine .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). Bayesian optimization algorithms can prioritize high-yield conditions with minimal trials .
- Flow chemistry : Continuous flow reactors improve reproducibility for exothermic steps (e.g., cyclization), reducing side reactions .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) that may alter IC values. For example, higher ATP levels reduce apparent inhibition potency .
- Structural analogs : Cross-reference with triazolopyrimidine derivatives (e.g., CAS 891134-77-3) to identify substituent-dependent activity trends (e.g., fluorophenyl groups enhancing selectivity) .
Q. What strategies improve isoform selectivity in kinase inhibition?
- Molecular docking : Model interactions with CDK2 vs. CDK7 active sites using software like AutoDock Vina. Focus on steric clashes with gatekeeper residues (e.g., Thr14 in CDK2) .
- Alanine scanning mutagenesis : Validate predicted binding residues in kinase isoforms to pinpoint selectivity determinants .
Q. How to evaluate stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation via LC-MS and identify labile groups (e.g., sulfanyl bonds) .
- Plasma stability assays : Incubate with human plasma at 37°C; quantify parent compound loss over 24 hours using UPLC-MS/MS .
Q. What computational methods predict metabolite profiles?
- In silico metabolism : Use tools like GLORY or MetaSite to simulate Phase I/II metabolism. Prioritize CYP3A4-mediated oxidation of the benzyl group and glucuronidation of the acetamide .
- LC-HRMS validation : Compare predicted metabolites with experimental data from hepatocyte incubations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
